N-(3-acetamidophenyl)-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of both acetamide and nitro functional groups. Its structure features a benzene ring substituted with an acetamide group at one position and a nitro group at another, making it a compound of interest in various scientific applications, particularly in medicinal chemistry.
This compound can be synthesized through various organic reactions involving nitrobenzene derivatives and acetamide precursors. The synthesis methods often involve nucleophilic substitutions or acylation reactions that yield the desired benzamide structure.
N-(3-acetamidophenyl)-2-nitrobenzamide is classified under:
The synthesis of N-(3-acetamidophenyl)-2-nitrobenzamide typically involves the following steps:
A common synthetic route involves the reaction of 2-nitrobenzoic acid with acetic anhydride in the presence of a base like triethylamine to form N-(3-acetamidophenyl)-2-nitrobenzamide. The reaction conditions, including temperature and time, are critical for optimizing yield and purity.
The molecular structure of N-(3-acetamidophenyl)-2-nitrobenzamide can be represented as follows:
This structure includes:
N-(3-acetamidophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group, which can stabilize negative charges during nucleophilic attacks on the aromatic ring.
The mechanism of action for N-(3-acetamidophenyl)-2-nitrobenzamide primarily relates to its biological activities, particularly as an inhibitor in various enzymatic pathways. It may interact with specific enzymes through hydrogen bonding and hydrophobic interactions due to its functional groups.
In studies involving enzyme inhibition, the compound has shown potential as a therapeutic agent against targets such as α-glucosidase, indicating its role in managing conditions like diabetes by modulating carbohydrate metabolism.
N-(3-acetamidophenyl)-2-nitrobenzamide has several scientific uses:
The compound's unique structural features allow it to serve as a valuable scaffold for further chemical modifications aimed at improving efficacy and reducing toxicity in therapeutic applications.
N-(3-Acetamidophenyl)-2-nitrobenzamide (CAS 711440; C₁₅H₁₃N₃O₄; molecular weight 299.28 g/mol) is a synthetic diarylamide derivative characterized by three key structural domains:
Its crystalline solid state and moderate lipophilicity (LogP ≈ 4.36) arise from the planar benzamide core and polar nitro/acetamido groups [3] [5]. The meta positioning of the acetamido group on Ring B confers distinct electronic and steric properties compared to ortho or para isomers. For instance, the ortho isomer N-(2-acetamidophenyl)-2-nitrobenzamide (CAS 5795-81-3) exhibits altered hydrogen-bonding capacity due to steric constraints between the acetamido and carboxamide groups [3].
Table 1: Structural Comparison of Key Benzamide Isomers
Compound Name | CAS Number | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
N-(3-Acetamidophenyl)-2-nitrobenzamide | 711440 | Meta-acetamido | C₁₅H₁₃N₃O₄ | 299.28 |
N-(2-Acetamidophenyl)-2-nitrobenzamide | 5795-81-3 | Ortho-acetamido | C₁₅H₁₃N₃O₄ | 299.28 |
N-(3-Acetamidophenyl)-3-nitrobenzamide | Not provided | Meta-nitro | C₁₅H₁₃N₃O₄ | 299.28 |
N-(4-(Acetylamino)phenyl)-5-nitrofuran-2-carboxamide | Not provided | Heterocyclic Ring A | C₁₃H₁₁N₃O₅ | 289.25 |
Diarylamide scaffolds emerged prominently in medicinal chemistry through systematic screening of urea transport inhibitors. High-throughput evaluation of 1,040 urea analogs identified E04 (N-[4-(acetylamino)phenyl]-4-nitrobenzamide) as a lead compound with submicromolar UT-B inhibitory activity (IC₅₀ = 5.37 μM). This discovery validated diarylamides as biologically relevant pharmacophores targeting renal urea transporters [2]. Subsequent structural optimization of E04 focused on:
The evolution from E04 to advanced analogs like 1H (N-[4-(acetylamino)phenyl]-5-nitrofuran-2-carboxamide) demonstrated the critical influence of the nitro group's orientation and heterocyclic bioisosterism. Compound 1H exhibited 41-fold greater UT-B inhibition (IC₅₀ = 0.13 μM) than E04, establishing structure-activity relationship (SAR) principles for diarylamide optimization [2].
The strong electron-withdrawing nature of the ortho-positioned nitro group:
Table 2: Impact of Nitro Group Positioning on Bioactivity
Nitro Position | Representative Compound | Key Biological Property |
---|---|---|
Ortho (Ring A) | N-(3-Acetamidophenyl)-2-nitrobenzamide | Enhanced membrane penetration |
Meta (Ring A) | N-(3-Acetamidophenyl)-3-nitrobenzamide | Reduced steric hindrance at target site |
Para (Ring A) | E04 (4-nitrobenzamide analog) | Original lead with moderate UT-B inhibition (IC₅₀ = 5.37 μM) |
Heterocyclic | 1H (5-nitrofuran-2-carboxamide) | Superior UT-B inhibition (IC₅₀ = 0.13 μM) |
The meta-acetamido substituent on Ring B:
The carboxamide bridge:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8